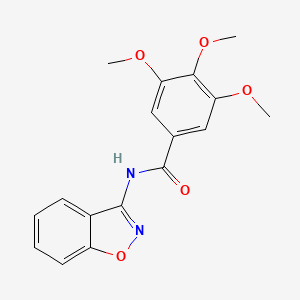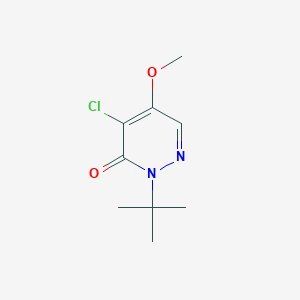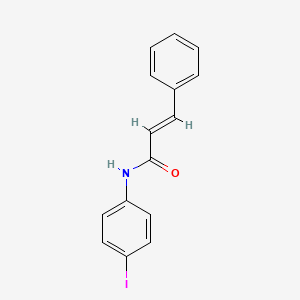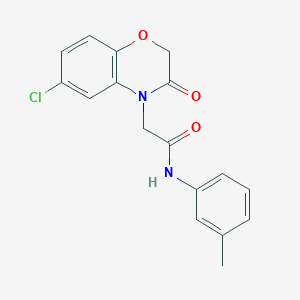![molecular formula C16H17NO5S B5819938 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2001 by researchers at NPS Pharmaceuticals. Since then, NPS-2143 has been extensively studied for its potential applications in scientific research.
作用机制
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine works by selectively blocking the activity of the CaSR, which is a G protein-coupled receptor that is involved in the regulation of calcium and phosphate homeostasis. By inhibiting the CaSR, N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can modulate the release of parathyroid hormone (PTH) and the absorption of calcium and phosphate in the kidneys and intestines.
Biochemical and Physiological Effects
Studies have shown that N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can have a variety of biochemical and physiological effects, including the inhibition of bone resorption and the reduction of blood pressure. It has also been shown to decrease the proliferation and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of using N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in lab experiments is its selectivity for the CaSR, which allows researchers to specifically target this receptor without affecting other signaling pathways. However, one limitation is that N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can be difficult to dissolve in water, which can make it challenging to administer in certain experiments.
未来方向
There are several potential future directions for research on N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine. One area of interest is the development of more potent and selective CaSR antagonists that could have even greater therapeutic potential. Another direction is the investigation of the role of the CaSR in other physiological processes, such as immune function and glucose metabolism. Additionally, more research is needed to fully understand the safety and efficacy of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in humans, particularly in the context of treating diseases such as osteoporosis and hypertension.
In conclusion, N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, or N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, is a selective calcium-sensing receptor antagonist that has potential applications in scientific research. Its mechanism of action involves the inhibition of the CaSR, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in lab experiments, there are also several potential future directions for research on this compound.
合成方法
The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine involves the reaction of N-phenylglycine with 2-methoxy-5-methylbenzenesulfonyl chloride. The resulting product is a white crystalline powder with a molecular weight of 393.47 g/mol.
科学研究应用
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine has been used in a variety of scientific research studies, including investigations into the role of the CaSR in bone metabolism, cardiovascular function, and cancer. It has also been studied for its potential therapeutic applications in the treatment of osteoporosis, hypertension, and hyperparathyroidism.
属性
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-8-9-14(22-2)15(10-12)23(20,21)17(11-16(18)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBGCAZTOZVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)


![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)


![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)